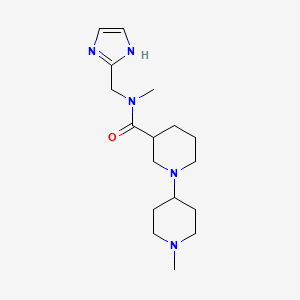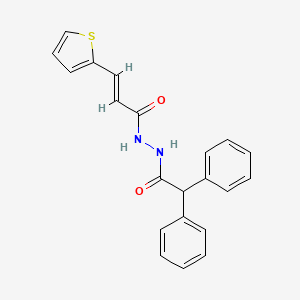
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine, also known as MRS2179, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G protein-coupled receptors that are activated by adenosine diphosphate (ADP) and play a crucial role in platelet aggregation and thrombosis. MRS2179 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as stroke and myocardial infarction.
Wirkmechanismus
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine acts as a competitive antagonist of the P2Y1 receptor, preventing the binding of ADP to the receptor and inhibiting downstream signaling pathways. This leads to a reduction in platelet activation and aggregation, which is a key step in the formation of blood clots. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine has also been shown to modulate other signaling pathways, such as the nitric oxide pathway, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine has been shown to have a range of biochemical and physiological effects, including inhibition of platelet aggregation, reduction of thrombus formation, modulation of vascular tone, and regulation of neuronal signaling. These effects are thought to be mediated by its antagonism of the P2Y1 receptor and other signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine in lab experiments is its selectivity for the P2Y1 receptor, which allows for specific investigation of the role of this receptor in various physiological processes. However, one limitation of using N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine is its potential off-target effects on other receptors and signaling pathways, which may complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine. One area of interest is its potential therapeutic applications in cardiovascular diseases, such as stroke and myocardial infarction. Another area of research is the development of more selective and potent P2Y1 receptor antagonists for use in clinical settings. Additionally, further investigation of the effects of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine on other signaling pathways may provide insights into its broader physiological effects and potential therapeutic applications.
Synthesemethoden
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine can be synthesized by reacting 4,6-dimethyl-2-pyrimidinamine with 4-methylphenyl isothiocyanate in the presence of triethylamine and chloroform. The resulting product is then treated with guanidine hydrochloride to obtain N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine. The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine has been widely used in scientific research to investigate the role of P2Y1 receptors in platelet function and thrombosis. It has been shown to inhibit ADP-induced platelet aggregation and reduce thrombus formation in animal models. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine has also been used to study the effects of P2Y1 receptor antagonism on other physiological processes, such as vascular tone regulation and neuronal signaling.
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-9-4-6-12(7-5-9)18-13(15)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOMRKDJDHSPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5375837.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5375846.png)
![9-(5-chloro-2-methoxybenzoyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5375852.png)
![3-[(dimethylamino)methyl]-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-pyrrolidinol](/img/structure/B5375865.png)
![1-(2,5-dimethylpyrimidin-4-yl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5375879.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5375886.png)

![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B5375896.png)

![1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5375915.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide](/img/structure/B5375926.png)
![1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5375931.png)
![4-(1H-imidazol-1-ylmethyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)piperidin-4-ol](/img/structure/B5375939.png)